molecular formula C21H19FN2O2 B2361554 N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941910-32-3

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2361554
CAS No.: 941910-32-3
M. Wt: 350.393
InChI Key: MUVCYRAUJGXZLE-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.393. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing significant antituberculosis activity without cytotoxicity at tested concentrations. This approach demonstrates the potential of molecular hybridization in drug discovery, particularly for targeting bacterial enzymes essential for pathogen survival (Jeankumar et al., 2013).

Fluorinated Derivatives as Imaging Agents

Studies on fluorinated derivatives for measuring intracellular pH highlight the modification of the 2-aminophenol group to create pH-sensitive probes. This research suggests the adaptability of fluorinated compounds in developing imaging agents for biological applications, potentially offering avenues for the investigation of N-ethyl-1-(2-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide in similar contexts (Rhee, Levy, & London, 1995).

Electrosynthesis in Fluoroorganic Chemistry

The electrosynthesis of fluoroorganic compounds showcases a method for the selective monofluorination of polymethylbenzenes. This technique emphasizes the importance of electrochemical reactions in the synthesis of fluorinated molecules, which could be relevant for synthesizing or modifying compounds like this compound for enhanced biological activity or specificity (Bensadat et al., 1980).

Synthesis of Fluorine-18 Labeled Antagonists

The development of fluorine-18 labeled 5-HT1A antagonists indicates the role of fluorinated compounds in creating radioligands for positron emission tomography (PET). Such research demonstrates the utility of fluorine substitution in pharmaceutical chemistry for developing diagnostic tools, suggesting potential applications for this compound in imaging studies (Lang et al., 1999).

Properties

IUPAC Name

N-ethyl-1-[(2-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-24(17-10-4-3-5-11-17)21(26)18-12-8-14-23(20(18)25)15-16-9-6-7-13-19(16)22/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCYRAUJGXZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.